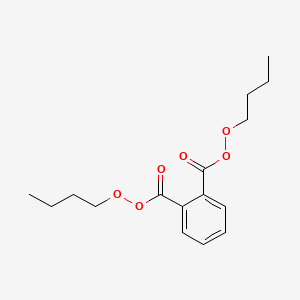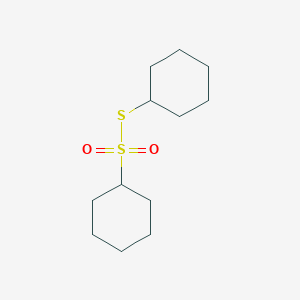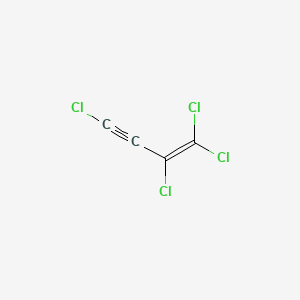
N-(6,7-dimethoxyquinoxalin-5-yl)-N',N'-diethylethane-1,2-diamine;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine;phosphoric acid is a complex organic compound that features a quinoxaline core substituted with methoxy groups and an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Methoxylation: The quinoxaline core is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the 6 and 7 positions.
Attachment of the Ethane-1,2-diamine Moiety: The methoxylated quinoxaline is reacted with N,N-diethylethane-1,2-diamine under basic conditions to form the desired compound.
Phosphoric Acid Addition: Finally, phosphoric acid is added to the compound to form the phosphoric acid salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoxaline diones.
Reduction: Formation of quinoxaline diols.
Substitution: Formation of substituted quinoxalines with various functional groups.
Aplicaciones Científicas De Investigación
N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound, which lacks the methoxy and ethane-1,2-diamine substituents.
6,7-Dimethoxyquinoxaline: Similar structure but without the ethane-1,2-diamine moiety.
N,N-Diethylethane-1,2-diamine: Lacks the quinoxaline core.
Uniqueness
N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine is unique due to the combination of the quinoxaline core with methoxy and ethane-1,2-diamine substituents, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propiedades
Número CAS |
5423-83-6 |
|---|---|
Fórmula molecular |
C16H27N4O6P |
Peso molecular |
402.38 g/mol |
Nombre IUPAC |
N-(6,7-dimethoxyquinoxalin-5-yl)-N',N'-diethylethane-1,2-diamine;phosphoric acid |
InChI |
InChI=1S/C16H24N4O2.H3O4P/c1-5-20(6-2)10-9-19-15-14-12(17-7-8-18-14)11-13(21-3)16(15)22-4;1-5(2,3)4/h7-8,11,19H,5-6,9-10H2,1-4H3;(H3,1,2,3,4) |
Clave InChI |
ZRDVSHFJCDYFOD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=C(C(=CC2=NC=CN=C21)OC)OC.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)





![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)


![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
